2-Pyridin-2-ylpyridine
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Overview
Description
2-Pyridin-2-ylpyridine: is a coordination compound with the chemical formula C20H16N4Cl2Os . It is known for its unique properties and applications in various fields of scientific research. The compound consists of an osmium ion coordinated with two 2,2’-bipyridyl ligands and two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-ylpyridine typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
OsO4+2(2,2’-bipyridine)+reducing agent→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Pyridin-2-ylpyridine can undergo oxidation reactions, where the osmium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced to form lower oxidation state osmium complexes.
Substitution: Ligand substitution reactions are common, where the chloride ions or bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphines, amines, or other bipyridyl derivatives.
Major Products Formed:
Oxidation: Higher oxidation state osmium complexes.
Reduction: Lower oxidation state osmium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: 2-Pyridin-2-ylpyridine is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique coordination environment makes it an effective catalyst for these transformations.
Biology: In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer. Its interactions with cellular components are of significant interest.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylpyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form coordination complexes with proteins, affecting their activity. These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Bis(2,2’-bipyridine)dichlororuthenium(II): Similar in structure but with ruthenium instead of osmium.
Bis(2,2’-bipyridine)dichloroplatinum(II): Platinum-based analog with similar coordination environment.
Bis(2,2’-bipyridine)dichloropalladium(II): Palladium-based compound with comparable properties.
Uniqueness: 2-Pyridin-2-ylpyridine is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s higher atomic number and unique electronic configuration contribute to the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-pyridin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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